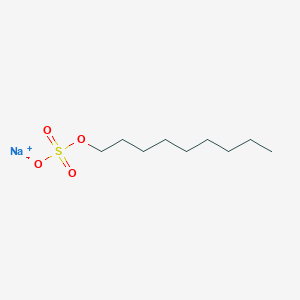

Sodium nonyl sulfate

説明

Contextualization within Anionic Alkyl Sulfate (B86663) Surfactant Systems

Anionic alkyl sulfates are a major class of surfactants characterized by a negatively charged hydrophilic head group. atamanchemicals.compcc.eu These compounds are sodium salts of sulfoesters derived from higher organic alcohols with varying alkyl chain lengths. atamanchemicals.com The general structure is represented by the formula CnH2n+1OSO3-Na+, where 'n' denotes the number of carbon atoms in the alkyl chain. atamanchemicals.com Sodium nonyl sulfate specifically has an alkyl chain with nine carbon atoms (C9).

The alkyl sulfate category is extensive, with the most commercially significant members typically having alkyl chain lengths between 12 and 18 carbon atoms. heraproject.com These surfactants are produced through the sulfation of primary alcohols, which can be sourced from petrochemicals or oleochemicals (vegetable or animal oils), followed by neutralization with a base, most commonly sodium hydroxide (B78521). wikipedia.orgheraproject.com

In the spectrum of alkyl sulfates, the length of the alkyl chain is a critical determinant of the compound's physicochemical properties and, consequently, its applications. For instance, sodium lauryl sulfate (also known as sodium dodecyl sulfate, with a C12 chain) is one of the most widely used and studied anionic surfactants, found in a vast array of cleaning and hygiene products. wikipedia.orgresearchgate.net Shorter-chain alkyl sulfates, such as sodium octyl sulfate (C8) and sodium nonyl sulfate (C9), also have specialized uses. While longer-chain alkyl sulfates are often favored for their detergency in laundry products, shorter-chain variants can be found in applications requiring higher foaming and wetting properties. atamanchemicals.comgoogle.com

Research often groups these compounds to assess their properties and potential impacts. For example, in an investigation into whether various surfactants might act as endocrine disruptors using an estrogen-inducible yeast screen, both sodium n-octyl sulfate and sodium n-nonyl sulfate were tested and showed no activity. heraproject.com This type of research situates sodium nonyl sulfate within a framework of comparative analysis, where its behavior is evaluated alongside its chemical homologues to understand structure-activity relationships. The European Chemicals Agency (ECHA) dossier on sulfuric acid, mono-C8-10-alkyl esters, sodium salts, further illustrates this grouped approach, where physicochemical and toxicological properties are often considered for the category as a whole, with the alkyl chain length being the primary variable influencing these characteristics. europa.eu

Fundamental Principles of Amphiphilic Molecule Behavior

Sodium nonyl sulfate, like all surfactants, is an amphiphilic molecule. This term, derived from the Greek "amphi" (both) and "philos" (love), describes a chemical compound possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. wikipedia.org This dual nature governs its behavior in solutions and at interfaces.

The structure of an amphiphile consists of two distinct parts: a polar, hydrophilic "head" group and a nonpolar, lipophilic (or hydrophobic) "tail." wikipedia.org In the case of sodium nonyl sulfate, the hydrophilic head is the negatively charged sulfate group (-OSO3-Na+), and the lipophilic tail is the nine-carbon alkyl chain (CH3(CH2)8-). wikipedia.org

This molecular architecture is responsible for the characteristic properties of surfactants:

Reduction of Surface Tension: In an aqueous environment, surfactant molecules migrate to the surface and orient themselves with their hydrophilic heads in the water and their hydrophobic tails pointing away from it. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension between the water and the air. academie-sciences.fr

Micelle Formation: When the concentration of the surfactant in a solution increases, it reaches a point known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous medium. wikipedia.org The CMC is a critical parameter for any surfactant; for the well-studied sodium dodecyl sulfate (SDS), the CMC in pure water at 25°C is approximately 8.2 mM. wikipedia.org The properties of sodium nonyl sulfate are expected to follow the general trends observed for alkyl sulfates, where the CMC increases as the alkyl chain length decreases.

The ability to form micelles is fundamental to the emulsifying and cleaning action of surfactants. The hydrophobic core of the micelle can encapsulate oily or greasy substances, which are otherwise insoluble in water, allowing them to be dispersed and washed away.

Historical Development of Research on Alkyl Sulfate Compounds

The scientific and industrial journey of surfactants is a significant chapter in modern chemistry. While soap, a simple form of surfactant derived from fats and oils, has been used for centuries, the development of synthetic surfactants dates back to the early 20th century.

A pivotal moment in the synthesis of surfactant-like molecules occurred in 1911, when E. Fischer and B. Helferich first reported the synthesis of a long-chain alkyl glucoside that exhibited surfactant properties. brillachem.com However, the era of synthetic detergents truly began to flourish in the 1930s, driven by the need for cleaning agents that would not form scum in hard water, a major drawback of traditional soaps. keyingchemical.com These early synthetic detergents were largely based on petrochemical raw materials. keyingchemical.com

The study of surfactants gained significant momentum in the mid-20th century. In the 1950s, research into the fundamental properties of these molecules was expanding. A notable area of research that highlights the importance of surfactants was the discovery of pulmonary surfactant. In 1929, Kurt von Neergaard conducted experiments suggesting its existence, and in the 1950s, researchers like Richard Pattle and John Clements furthered the understanding of its physiological role in lung function. nih.govresearchgate.net This line of research culminated in the discovery by Mary Ellen Avery and Jere Mead in 1959 that a deficiency of this natural surfactant was the cause of respiratory distress syndrome (RDS) in premature infants. nih.govkarger.com While distinct from industrial alkyl sulfates, this field of research contributed immensely to the fundamental understanding of surface tension and the behavior of amphiphilic molecules.

The 1980s saw the first successful clinical trials of surfactant replacement therapy for RDS, a milestone in neonatology. karger.comefcni.org This period was characterized by numerous randomized controlled trials comparing various natural and synthetic surfactant preparations, which further deepened the scientific knowledge of surfactant action. researchgate.net Concurrently, research and development in the detergent industry continued to advance, leading to a wide variety of synthetic surfactants, including the alkyl sulfates that are ubiquitous today.

Data Tables

Table 1: Physicochemical Properties of Sodium Nonyl Sulfate

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₉NaO₄S nih.gov |

| Molecular Weight | 246.30 g/mol nih.gov |

| CAS Number | 1072-15-7 nih.gov |

| Appearance | Typically a white or light-colored powder or solid. ontosight.ai |

| Solubility | Soluble in water. europa.eu |

Table 2: Comparative Physicochemical Properties of Common Sodium Alkyl Sulfates

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) in H₂O at 25°C |

|---|---|---|

| Sodium Octyl Sulfate | C8 | ~130 mM |

| Sodium Nonyl Sulfate | C9 | ~33-40 mM (estimated) |

| Sodium Decyl Sulfate | C10 | ~33 mM |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 mM wikipedia.org |

Note: The CMC for Sodium Nonyl Sulfate is an estimated value based on the trend of homologous alkyl sulfates, as specific experimental values can vary with measurement conditions and purity.

Structure

3D Structure of Parent

特性

CAS番号 |

1072-15-7 |

|---|---|

分子式 |

C9H20NaO4S |

分子量 |

247.31 g/mol |

IUPAC名 |

sodium;nonyl sulfate |

InChI |

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12); |

InChIキー |

FQIXOJDROMTZGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCOS(=O)(=O)O.[Na] |

他のCAS番号 |

1072-15-7 |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

Synthetic Pathways and Advanced Purification Methodologies for Sodium Nonyl Sulfate

Chemical Synthesis Routes for Sodium Nonyl Sulfate (B86663) from Precursors

Sulfation and Neutralization Reactions

Sulfation: The most prevalent method for the synthesis of alkyl sulfates involves the reaction of an alcohol with a sulfating agent. saapedia.orgengrxiv.org For sodium nonyl sulfate, 1-nonanol is reacted with a strong sulfating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). saapedia.orggoogle.com The reaction with sulfur trioxide is highly exothermic and is typically carried out in a continuous reactor, such as a falling film reactor, to manage the reaction temperature, which is generally maintained between 30-60°C. saapedia.orggoogleapis.com The molar ratio of sulfur trioxide to the alcohol is typically kept close to 1:1. saapedia.org This reaction yields nonyl hydrogen sulfate.

An alternative, though less common, method involves the use of sulfamic acid. This process, however, typically yields an ammonium (B1175870) salt and is considered more expensive. chemicalindustriessecrets.comwindows.net

Neutralization: The intermediate product, nonyl hydrogen sulfate, is unstable and must be immediately neutralized. engrxiv.org This is achieved by reacting it with a base, most commonly sodium hydroxide (B78521) (NaOH), to produce the sodium salt, sodium nonyl sulfate, and water. saapedia.orglumenlearning.com The neutralization reaction is a standard acid-base reaction where the acidic hydrogen of the sulfate group is replaced by a sodium ion. lumenlearning.comlibretexts.org The final product of this process typically contains the desired sodium nonyl sulfate along with some byproducts such as unreacted alcohol and sodium sulfate. engrxiv.org

Isolation and Purification Techniques for High-Purity Sodium Nonyl Sulfate

Achieving high purity is crucial for many applications of sodium nonyl sulfate. The crude product from the synthesis process contains impurities that need to be removed.

Crystallization: One of the primary methods for purifying sodium nonyl sulfate is crystallization. atamanchemicals.com The crude product can be dissolved in a suitable solvent, such as ethanol (B145695), and then cooled to induce crystallization of the sodium nonyl sulfate, leaving impurities in the solution. google.com The resulting crystals are then filtered to isolate the purified product. google.com The tendency of alkyl sulfates to crystallize at lower temperatures is a key property utilized in this purification step. atamanchemicals.com

Protein Precipitation: In proteomic applications where sodium dodecyl sulfate (a related alkyl sulfate) is used, protein precipitation methods are employed to remove the surfactant. These methods can deplete over 99.8% of the SDS, which is detrimental to mass spectrometry analysis. allumiqs.com While this is a removal technique rather than a purification of the surfactant itself, it highlights a critical aspect of its use in specific scientific contexts.

Exploration of Polymorphism and Crystallization Processes of Alkyl Sulfates

Alkyl sulfates, including sodium nonyl sulfate, can exist in different crystalline forms, a phenomenon known as polymorphism. jst.go.jpnih.govamanote.com The specific crystal structure can be influenced by factors such as the conditions of crystallization, including temperature and the presence of other substances. jst.go.jpnih.gov

Studies on sodium dodecyl sulfate (SDS), a closely related compound, have shown the existence of various hydrate (B1144303) forms, such as the 1/8 hydrate, hemihydrate, monohydrate, and dihydrate. acs.org The formation of these different polymorphs can be influenced by temperature and water content. acs.orgnih.gov For instance, the isothermal solidification of SDS-glycerol-water mixtures at 20°C can lead to the formation of SDS-glycerol crystals or anhydrous SDS, depending on the water concentration. whiterose.ac.uk The study of polymorphism is important as different crystal forms can have different physical properties.

Spectroscopic and Chromatographic Approaches for Confirmation of Sodium Nonyl Sulfate Structure and Purity

A variety of analytical techniques are employed to confirm the chemical structure and assess the purity of sodium nonyl sulfate.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in sodium nonyl sulfate. The spectrum will show characteristic absorption bands for the alkyl chain (C-H stretching and bending vibrations) and the sulfate group (S-O stretching vibrations). nih.govshimadzu.comrsc.org The sulfate band is typically observed around 1210 cm⁻¹. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the nonyl alkyl chain. acs.orgchemicalbook.comresearchgate.netchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. allumiqs.comnih.govplos.org The exact mass of sodium nonyl sulfate is 246.09017454 Da. nih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to characterize the vibrational modes of the molecule. nih.gov

Visible Light Spectroscopy: In some applications, visible light spectroscopy can be used for the quantification of alkyl sulfates like SDS by using dyes that change color in their presence. nih.gov

Chromatographic Methods:

Chromatographic techniques are essential for assessing the purity of sodium nonyl sulfate by separating it from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

The following table provides a summary of the analytical techniques used for the characterization of sodium nonyl sulfate:

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (alkyl, sulfate) |

| NMR Spectroscopy | Detailed structural information of the alkyl chain |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| Raman Spectroscopy | Vibrational modes of the molecule |

| Visible Light Spectroscopy | Quantification in certain applications |

| Chromatography (e.g., HPLC) | Purity assessment and separation of impurities |

Self Assembly and Aggregation Phenomena of Sodium Nonyl Sulfate in Aqueous Systems

Critical Micelle Concentration (CMC) Determination and Modulating Factors

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. For sodium nonyl sulfate (B86663), the CMC is sensitive to changes in temperature and the presence of electrolytes.

The addition of electrolytes, such as salts, to an aqueous solution of sodium nonyl sulfate generally leads to a decrease in its critical micelle concentration (CMC). researchgate.netrsc.org This effect is attributed to the screening of the electrostatic repulsions between the negatively charged sulfate head groups of the surfactant molecules in the micelle. researchgate.net The added cations from the electrolyte are attracted to the anionic head groups, reducing the repulsion and thereby facilitating the aggregation of surfactant molecules into micelles at a lower concentration. researchgate.net The magnitude of this effect depends on the type and concentration of the electrolyte. For anionic surfactants like sodium dodecyl sulfate (SDS), the decrease in CMC is more pronounced with an increase in the electrolyte concentration. researchgate.netresearchgate.net The type of cation also plays a role, with different cations causing varying degrees of CMC reduction. researchgate.net For example, in studies with SDS, the order of effectiveness in decreasing the CMC was found to be Mg²⁺ > K⁺ > NH₄⁺ > Na⁺. researchgate.net

The relationship between the CMC of an ionic surfactant and the total counterion concentration in the aqueous phase can often be described by a power law, indicating a predictable decrease in CMC with increasing salt concentration. csun.edu This principle is broadly applicable to the sodium alkyl sulfate series, including sodium nonyl sulfate.

Within the homologous series of sodium alkyl sulfates, the length of the hydrophobic alkyl chain is a critical determinant of the critical micelle concentration (CMC). A well-established principle is that the CMC decreases significantly as the length of the alkyl chain increases. researchgate.netmdpi.com This is because a longer hydrocarbon chain results in a greater hydrophobic effect, which is the primary driving force for micellization. The increased hydrophobicity makes the surfactant less soluble in water, thus promoting the formation of micelles at lower concentrations.

For the sodium alkyl sulfate series, it has been shown that for each additional CH₂ group in the alkyl chain, the CMC decreases by a factor of approximately two. This relationship can be quantified by the equation:

log(CMC) = A - B * n

where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a homologous series under specific conditions. scispace.com

Therefore, sodium nonyl sulfate (C9) would be expected to have a higher CMC than sodium decyl sulfate (C10) and sodium dodecyl sulfate (C12), but a lower CMC than sodium octyl sulfate (C8). This trend is consistently observed across various studies of alkyl sulfate surfactants. csun.eduscispace.comnih.gov The systematic decrease in CMC with increasing chain length underscores the dominant role of hydrophobic interactions in the self-assembly process.

Effects of Electrolyte Concentration on Critical Micelle Concentration

Structural Characterization and Morphological Diversity of Sodium Nonyl Sulfate Micelles

The micelles formed by sodium nonyl sulfate are not static entities but possess a specific size distribution and are characterized by a degree of ionization at their surface.

The size and shape of micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. For the sodium alkyl sulfate series, an increase in the alkyl chain length generally leads to a larger aggregation number, which is the number of surfactant molecules in a single micelle. nih.govplos.org The growth of these aggregates with added salt and surfactant concentration can be described by a power law. csun.edu

While specific data for sodium nonyl sulfate is limited in the search results, studies on the broader sodium alkyl sulfate family indicate that the aggregation number increases with both increasing surfactant concentration and added salt concentration. csun.edu For instance, time-resolved fluorescence quenching measurements have been used to determine the aggregation numbers for several members of the sodium alkyl sulfate series, including octyl, nonyl, decyl, undecyl, dodecyl, and tetradecyl sulfates. csun.edu These studies confirm a systematic growth of the micelles under these conditions. The shape of the micelles is also subject to change, with spherical micelles potentially growing into more elongated, cylindrical structures at higher surfactant or salt concentrations. rsc.orgscielo.brscielo.br

The surface of an ionic micelle, such as that formed by sodium nonyl sulfate, is not fully ionized. A fraction of the counterions (in this case, Na⁺) remains associated with the micellar surface, partially neutralizing the charge of the aggregated surfactant head groups. The degree of micelle ionization, often denoted by α, represents the fraction of surfactant head groups that are not neutralized by a bound counterion. researchgate.net

The degree of ionization can be influenced by the addition of electrolytes. An increase in electrolyte concentration can lead to a decrease in the degree of ionization, as more counterions are available to bind to the micellar surface. researchgate.net While direct measurements for sodium nonyl sulfate are not provided in the search results, the behavior is expected to be qualitatively similar to that of other sodium alkyl sulfates.

Formation and Properties of Lyotropic Liquid Crystalline Phases

In aqueous solutions, amphiphilic molecules like sodium nonyl sulfate can self-assemble into various ordered structures known as lyotropic liquid crystalline phases. The formation and type of these mesophases are dependent on factors such as surfactant concentration and temperature. researchgate.net While specific studies on sodium nonyl sulfate are limited, extensive research on homologous sodium alkyl sulfates, particularly sodium dodecyl sulfate (SDS), provides a strong basis for understanding its behavior.

Commonly observed lyotropic phases for these surfactants include the hexagonal phase (H₁), formed by cylindrical micelles arranged in a hexagonal lattice, and the lamellar phase (Lα), which consists of surfactant bilayers separated by water layers. surajitdhara.inrsc.org The transition between these phases is typically driven by changes in surfactant concentration. surajitdhara.in At lower concentrations, spherical micelles exist in an isotropic solution. As the concentration increases, these can grow into rod-like or cylindrical micelles, which then pack into the hexagonal phase. researchgate.net At even higher surfactant concentrations, a transition to the lamellar phase may occur. rsc.org

Research on the sodium dodecyl sulphate + water system has identified the presence of a mesophase situated between the hexagonal and lamellar phases. rsc.org Spectroscopic and X-ray diffraction data suggest this intermediate phase contains rod-like micelles similar to those in the hexagonal phase, but with a distorted hexagonal lattice that gradually forms with increasing surfactant concentration. rsc.org The properties of these phases are influenced by intermolecular interactions and the packing of the self-assembled aggregates. surajitdhara.in For instance, the hexagonal phase is characterized by a positive interfacial curvature, whereas the lamellar phase has a zero interfacial curvature. surajitdhara.in

Thermodynamic and Kinetic Aspects of Sodium Nonyl Sulfate Micellization

The process of micelle formation (micellization) is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m) indicates the spontaneity of the process, while the enthalpy of micellization (ΔH°m) reveals whether it is exothermic or endothermic.

The enthalpy of micellization (ΔH°m) for sodium alkyl sulfates is highly dependent on temperature. acs.org Studies on sodium decyl sulfate and sodium dodecyl sulfate show that at lower temperatures, the process is endothermic (positive ΔH°m), but it becomes exothermic (negative ΔH°m) as the temperature rises. acs.orgacs.org This transition is a characteristic feature of ionic surfactants. The negative enthalpy values at higher temperatures indicate that the aggregation process itself releases heat. jetir.org The hydrophobic effect provides the primary driving force for aggregation. jetir.org

The table below presents thermodynamic data for sodium decyl sulfate, a close homolog of sodium nonyl sulfate, illustrating the typical temperature dependence of these parameters.

Thermodynamic Parameters of Micellization for Sodium Decyl Sulfate

| Temperature (K) | Enthalpy of Surface Aggregation (kJ mol⁻¹) | Reference |

|---|---|---|

| 288 | -10 | acs.org |

| 298 | -16 | acs.org |

| 318 | -26 | acs.org |

Data derived from studies on sodium n-decyl sulfate at the graphite/solution interface, which provides insight into the energetics of surfactant aggregation. acs.org

The adsorption of surfactant molecules at interfaces, such as the air-water or solid-liquid interface, is a kinetic process that precedes micelle formation and is crucial for reducing surface tension. The kinetics describe the rate at which equilibrium is achieved, while the mechanism details the steps involved in the formation of the adsorbed layer.

For anionic surfactants like sodium alkyl sulfates, adsorption onto a solid surface from an aqueous solution involves the transfer of molecules from the bulk phase to the interface. The rate of adsorption can be influenced by factors such as bulk concentration, temperature, and the nature of the surface. Studies on similar surfactants have shown that adsorption kinetics can often be described by a first-order equation. researchgate.net

The mechanism of adsorption can be complex. For polyelectrolyte-surfactant mixtures, a proposed two-step mechanism involves the initial diffusion of kinetically trapped aggregates from the bulk to the interface, followed by the dissociation and spreading of these aggregates at the interface. arxiv.org At the solid-liquid interface, the arrangement of adsorbed surfactant molecules becomes more ordered as the bulk concentration increases, with the molecules tending to adopt a more upright orientation. researchgate.net On surfaces with fixed positive charges, anionic surfactants like sodium dodecyl sulfate adsorb to form a monolayer. researchgate.net The enthalpy of adsorption for sodium decyl sulfate on a graphitized carbon surface was found to be approximately -42 kJ mol⁻¹, a value that did not significantly depend on temperature or surface coverage in the monolayer region. acs.org At concentrations approaching the critical micelle concentration (CMC), this monolayer can induce the formation of surface aggregates, such as hemimicelles. acs.org

Enthalpy and Free Energy of Micelle Formation

Micellization Behavior of Sodium Nonyl Sulfate in Mixed Solvent Systems and Non-Aqueous Media

The addition of organic cosolvents to aqueous surfactant solutions or the use of non-aqueous media can significantly alter the micellization behavior of sodium nonyl sulfate. These changes are primarily due to the modification of the solvent properties, such as polarity and cohesive energy, which directly affects the hydrophobic interactions driving micelle formation.

In mixed aqueous systems, such as water-alcohol or water-glycerol mixtures, the critical micelle concentration (CMC) of sodium alkyl sulfates generally increases as the concentration of the organic cosolvent rises. tandfonline.comcdnsciencepub.com This is because the solvent becomes more hospitable to the surfactant's hydrocarbon tail, reducing the hydrophobic driving force for aggregation. tandfonline.com Consequently, a higher concentration of surfactant is required to initiate micelle formation. Furthermore, the aggregation number of the micelles tends to decrease with increasing cosolvent content, indicating that smaller micelles are formed. tandfonline.comcdnsciencepub.com

In certain non-aqueous media, the formation of "reversed micelles" can occur, where the polar head groups form the core of the micelle, shielded from the nonpolar solvent by the hydrophobic tails. umcs.pl However, micellization comparable to that in aqueous systems is less common in most non-aqueous solvents because the necessary solvophobic effect is weaker. umcs.pl Studies on sodium dodecyl sulfate (SDS) in an ethanol (B145695) medium containing dopamine (B1211576) hydrochloride showed that micellization still occurs, with CMC values lower than in pure water, suggesting that specific interactions and the relative permittivity of the solvent system play a significant role. nih.gov The Gibbs free energy of micellization (ΔG°m) remains negative in these systems, indicating a spontaneous process, and becomes more negative with increasing temperature. nih.gov

The table below summarizes the effect of different solvent systems on the micellization of sodium dodecyl sulfate (SDS), a proxy for sodium nonyl sulfate.

Effect of Solvent on Micellization of Sodium Dodecyl Sulfate (SDS)

| Solvent System | Observation | Reference |

|---|---|---|

| Glycerol-Water Mixtures | CMC increases and aggregation number decreases with increasing glycerol (B35011) content. | tandfonline.com |

| Ethylene (B1197577) Glycol-Water Mixtures | CMC increases and aggregation number decreases with increasing ethylene glycol content. | cdnsciencepub.com |

| Ethanol (in presence of Dopamine HCl) | CMC values are lower than in pure water at the same temperatures. | nih.gov |

| Propylene Glycol-Water Mixtures | CMC increases with increasing composition of the organic solvent. |

Interfacial Science and Molecular Interactions of Sodium Nonyl Sulfate with Diverse Substrates

Adsorption Mechanisms and Behavior of Sodium Nonyl Sulfate (B86663) at Solid-Liquid Interfaces

The adsorption of sodium nonyl sulfate at solid-liquid interfaces is a multifaceted process influenced by the characteristics of the solid substrate, the surfactant concentration, and the solution conditions. The fundamental mechanism involves the transfer of surfactant molecules from the bulk solution to the interface, a process driven by the reduction of the system's free energy. shareok.org

On positively charged surfaces, such as alumina (B75360) at a pH below its isoelectric point, the initial adsorption of anionic surfactants like sodium nonyl sulfate is primarily driven by electrostatic attraction between the negatively charged sulfate headgroup and the positive surface sites. nitrkl.ac.inutexas.edu As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant tails become increasingly important. This leads to the formation of surfactant aggregates on the surface, often referred to as hemimicelles or admicelles. acs.orgsciforschenonline.org Studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) on alumina have shown that at low concentrations, surfactant molecules adsorb individually. As the concentration approaches the critical micelle concentration (CMC), these adsorbed molecules begin to form aggregates. nitrkl.ac.in

The structure of these surface aggregates can vary. For instance, studies on sodium decyl sulfate adsorption on graphitized carbon black have proposed a two-phase coexistence during the formation of a flat monolayer at low concentrations. acs.org At higher concentrations, this ordered monolayer can induce the formation of half-cylindrical hemimicelles. acs.org The nature of the solid surface plays a crucial role; for example, cellulosic surfaces are known to have both hydrophobic and hydrophilic sites, with anionic surfactants preferentially adsorbing on the hydrophobic sites. researchgate.net

The adsorption process can often be described by a four-region isotherm, particularly for ionic surfactants on oppositely charged surfaces. nitrkl.ac.inresearchgate.net

Region I: At very low concentrations, adsorption is driven by electrostatic forces, and the surfactant ions adsorb individually.

Region II: A sharp increase in adsorption occurs due to the cooperative effect of electrostatic and hydrophobic interactions, leading to the formation of surface aggregates (hemimicelles).

Region III: The adsorption rate slows down as the surface becomes more covered and the electrostatic attraction decreases. The growth of existing aggregates may be favored over the formation of new ones. nitrkl.ac.in

Region IV: Adsorption reaches a plateau, often near the surfactant's CMC, where the surface is saturated with a monolayer or bilayer of surfactant molecules.

The presence of electrolytes can significantly influence the adsorption behavior by screening the electrostatic interactions between the surfactant headgroups and the charged surface, as well as between the adsorbed surfactant molecules. scielo.org.mx

Surface Tension Reduction Profiles of Sodium Nonyl Sulfate Aqueous Solutions

Sodium nonyl sulfate, like other surfactants, is highly effective at reducing the surface tension of water. When dissolved in water, the amphiphilic molecules preferentially migrate to the air-water interface to minimize the unfavorable contact between their hydrophobic tails and the water molecules. shareok.org This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension.

The reduction in surface tension is concentration-dependent. Starting from pure water, the addition of sodium nonyl sulfate causes a progressive decrease in surface tension as more molecules populate the interface. This trend continues until the critical micelle concentration (CMC) is reached. The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension. researchgate.net Beyond the CMC, the surface tension remains relatively constant.

The efficiency of a surfactant in reducing surface tension is a key characteristic. For comparison, studies on homologous sodium alkyl sulfates show a systematic variation in surface tension and CMC with the length of the alkyl chain. researcher.life For instance, the surface tension at the CMC (γcmc) for sodium dodecyl glycoside sulfate, a related anionic surfactant, has been reported to be 39.4 mN·m⁻¹. tandfonline.com While specific data for sodium nonyl sulfate is less common in readily available literature, the principles governing its behavior are consistent with those of other sodium alkyl sulfates. The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is another important parameter; for many sodium alkyl sulfates, this temperature is below ambient conditions, ensuring their effectiveness in aqueous solutions. tandfonline.com

The presence of other components, such as polymers or salts, can alter the surface tension profile. For example, in a polymer-surfactant system, the surface tension may decrease more sharply after reaching a critical aggregation concentration (CAC), which is typically lower than the CMC of the pure surfactant. researchgate.net The addition of salts like sodium chloride can also influence the surface tension by affecting the electrostatic interactions at the interface and the micellization behavior in the bulk. d-nb.info

Interactions with Polymeric Systems and Macromolecules

The interaction between sodium nonyl sulfate and polymers in aqueous solution is a complex phenomenon driven by a balance of electrostatic and hydrophobic forces. These interactions can lead to the formation of various supramolecular structures, induce conformational changes in the polymer chains, and are fundamental to many industrial applications.

The association of sodium nonyl sulfate with polymers typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is generally lower than the surfactant's own critical micelle concentration (CMC). mdpi.comscielo.br This indicates that the presence of the polymer provides a more favorable environment for surfactant aggregation than the bulk aqueous phase.

For non-ionic polymers like poly(N-vinylpyrrolidone) (PVP) or poly(ethylene glycol) (PEG), the primary driving force for interaction with anionic surfactants is hydrophobic attraction between the surfactant's alkyl chain and hydrophobic segments on the polymer. acs.orgnih.gov This leads to the formation of micelle-like clusters bound to the polymer chain, often described by a "string-of-pearls" or "necklace" model, where the polymer wraps around the surfactant aggregates. mdpi.com Investigations into the interaction between sodium decyl sulfate and PVP have shown that these complexes involve both hydrophobic interactions and electrostatic attractions between the surfactant headgroup and atoms in the pyrrolidone ring. acs.org

In the case of oppositely charged polyelectrolytes, such as a cationic polymer like poly(ethyleneimine) (PEI), the initial interaction with sodium nonyl sulfate is dominated by strong electrostatic attraction. scielo.brresearchgate.net This leads to the formation of polymer-surfactant complexes at very low surfactant concentrations. mdpi.com As more surfactant binds, charge neutralization of the polymer occurs, followed by charge reversal as surfactant molecules bind in excess of the stoichiometric amount. cambridge.org This process is often cooperative and can be significantly influenced by the presence of salt, which screens the electrostatic forces. researchgate.net

The structure of these aggregates can be complex. For instance, studies on the PVP/PEG/SDS system revealed the formation of cylindrically shaped, surface-charged aggregates. nih.gov The final structure of the complex depends on numerous factors, including the polymer's molecular weight and architecture, the surfactant's concentration and structure, and solution conditions like pH, ionic strength, and temperature. mdpi.comscielo.br

For flexible non-ionic polymers, the formation of charged micelle-like aggregates along the chain introduces electrostatic repulsion between these bound clusters. This repulsion can cause the polymer chain to expand and adopt a more stretched conformation, often leading to a notable increase in the solution's viscosity. researchgate.netrsc.org

In the case of proteins, which are complex biological macromolecules, the interaction with anionic surfactants like sodium nonyl sulfate is particularly important and well-studied, often using sodium dodecyl sulfate (SDS) as a model. At low concentrations, the surfactant can bind to specific high-affinity sites on the protein, sometimes leading to stabilization of the protein structure. d-nb.info However, as the surfactant concentration increases, cooperative binding occurs, driven by hydrophobic interactions between the surfactant tails and the protein's hydrophobic core. nih.gov This process can disrupt the protein's native tertiary and secondary structures, leading to unfolding or denaturation. d-nb.infonih.gov The surfactant molecules essentially create a micellar-like environment around the polypeptide chain, disrupting the delicate balance of forces that maintain the native protein conformation. nih.gov

Studies on insulin (B600854) with a series of sodium n-alkyl sulfates, including sodium nonyl sulfate, have shown that the surfactant induces a conformational transition, which can be monitored by observing changes in the environment of tyrosine residues. Similarly, SDS has been shown to induce the formation of β-sheet structures in otherwise unstructured short peptides. osti.gov The extent of these conformational changes is highly dependent on the surfactant-to-macromolecule ratio, the intrinsic properties of the macromolecule, and the solution environment. d-nb.infonih.gov

The interplay between electrostatic and hydrophobic interactions is the cornerstone of surfactant-polymer complexation. The dominant force depends on the nature of the surfactant and the polymer (ionic or non-ionic).

With Non-ionic Polymers: In systems like sodium nonyl sulfate and poly(ethylene oxide) (PEO), the interaction is primarily governed by hydrophobic forces. mdpi.com The hydrophobic tails of the surfactant molecules associate with the polymer backbone, forming charged micellar aggregates. The electrostatic repulsion between the sulfate headgroups of the bound surfactant molecules then causes the polymer chain to expand. mdpi.comacs.org

With Oppositely Charged Polyelectrolytes: In these systems, both electrostatic and hydrophobic interactions are crucial. cambridge.orgresearchgate.net The initial binding is strongly driven by the electrostatic attraction between the anionic surfactant headgroup and the cationic sites on the polymer. scielo.br This process is often highly cooperative. Once the initial electrostatic binding has occurred, hydrophobic interactions between the surfactant tails contribute to the formation and stability of the aggregate structures. researchgate.net The balance is delicate; increasing salt concentration, for instance, weakens the electrostatic attraction by screening the charges, which can lead to the system behaving more like a neutral polymer-surfactant mixture. scielo.org.mxmdpi.com

With Similarly Charged Polyelectrolytes: Interaction between an anionic surfactant and an anionic polymer is generally weak due to electrostatic repulsion. However, interactions can still occur under certain conditions, such as in the presence of multivalent counterions that can bridge the like charges, or if strong hydrophobic interactions can overcome the repulsive forces.

Investigation of Conformational Changes Induced by Sodium Nonyl Sulfate on Polymer Chains and Biological Macromolecules

Contributions of Sodium Nonyl Sulfate in the Synthesis of Nanomaterials and Thin Films

Anionic surfactants like sodium nonyl sulfate play a significant role as structure-directing agents or templates in the synthesis of nanomaterials and the fabrication of thin films. Their ability to self-assemble into micelles and other ordered structures in solution allows them to control the size, shape, and morphology of the resulting materials.

In the synthesis of nanoparticles, surfactant molecules can form micelles that act as "nanoreactors." The synthesis precursors can be solubilized within these micelles, and the subsequent chemical reaction is confined to this nanoscale environment, leading to the formation of nanoparticles with controlled dimensions. For example, sodium dodecyl sulfate (SDS) has been used as a soft template in the in situ oxidative polymerization of polypyrrole to create composite materials with multi-walled carbon nanotubes. mdpi.com The surfactant helps to disperse the nanotubes and guide the formation of the polymer structure around them.

In the fabrication of thin films, surfactants are crucial for controlling the deposition process and the final film structure. They can be used in methods like Successive Ionic Layer Adsorption and Reaction (SILAR) to improve the wettability of the substrate surface by reducing the solution's surface tension, leading to the deposition of denser and more uniform films. mdpi.com For instance, SDS has been employed in the preparation of binary metal sulfide (B99878) thin films for supercapacitor applications, where it enhances the loading of the active material on the substrate. mdpi.com

Furthermore, surfactants are integral to layer-by-layer assembly techniques for creating multilayered thin films. By alternating the deposition of a positively charged polymer (like poly(ethylenimine)) and a solution containing a negatively charged component (like an anionic surfactant or a polyanion mixed with a surfactant), well-ordered multilayer structures can be constructed. acs.org The surfactant can influence the thickness and properties of the deposited layers. Sodium nonyl sulfate, with its defined amphiphilic character, can be effectively utilized in these processes to template the growth of nanostructures and to mediate the assembly of functional thin films for a variety of applications, from electronics to coatings.

Advanced Computational and Theoretical Investigations of Sodium Nonyl Sulfate Dynamics

Molecular Dynamics (MD) Simulations for Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations have become a cornerstone for studying the micellization behavior of sodium alkyl sulfates, including sodium nonyl sulfate (B86663). acs.orgacs.orgresearchgate.net These simulations model the interactions between individual atoms over time, providing a detailed picture of how surfactant molecules and their aqueous environment evolve. By tracking the positions and velocities of atoms, MD can reveal the mechanisms behind the spontaneous formation of micelles and their adsorption at interfaces. acs.orgdoi.org

Recent advancements in computational power, particularly the use of GPU acceleration, have enabled longer and larger-scale simulations, providing more accurate insights into equilibrium properties like the critical micelle concentration (CMC) and aggregation numbers. aip.org However, even with these advancements, the time and length scales required to fully capture the self-assembly process in complex systems remain a significant computational challenge. aip.org

Atomistic simulations, where every atom in the system is explicitly represented, offer a high-resolution view of micellization. acs.orgacs.orgresearchgate.net Studies on sodium nonyl sulfate and its homologues have utilized simulations up to 400 nanoseconds in length to investigate how factors like alkyl chain length and temperature influence micelle formation and structure. acs.orgacs.org

A key finding from these simulations is the strong dependence of the free surfactant concentration on the total surfactant concentration, a factor crucial for accurately comparing simulation-derived CMCs with experimental data. acs.orgresearchgate.net While atomistic simulations provide detailed structural information, they have been found to sometimes underpredict experimental CMC values, indicating a need for further refinement of the underlying models. aip.org For instance, simulations of sodium nonyl sulfate have shown slower equilibration times compared to its shorter-chain counterparts, necessitating longer simulation runs for accurate analysis. acs.org

| Simulation Parameter | Value/Condition | Reference |

| Simulation Length (Sodium Nonyl Sulfate) | 400 ns | acs.org |

| Analysis Time (Sodium Nonyl Sulfate) | Last 200 ns | acs.org |

| Temperature Range Studied | 268 K - 363 K | acs.org |

To overcome the time and length scale limitations of atomistic simulations, coarse-grained molecular dynamics (CG-MD) methods are employed. aip.orgresearchgate.net In the CG-MD approach, groups of atoms are represented as single "beads," significantly reducing the computational cost and allowing for the study of larger systems over longer timescales. aip.orgresearchgate.netacs.org This technique is particularly useful for investigating the formation of mesoscopic structures like spherical, cylindrical, and wormlike micelles at concentrations above the CMC. aip.org

CG-MD simulations have been successfully applied to various surfactants, including sodium nonyl sulfate, yielding CMC values that show reasonable agreement with experimental data. researchgate.net However, the accuracy of CG-MD is highly dependent on the parameterization of the coarse-grained model. While some models have shown quantitative agreement for more hydrophilic surfactants, they have sometimes underestimated the CMC for more hydrophobic ones. researchgate.net The development of transferable and chemically specific coarse-graining approaches is an ongoing area of research aimed at improving the predictive power of these simulations. acs.org

Atomistic Simulation Techniques for Micellization Phenomena

Application of Dissipative Particle Dynamics (DPD) in Surfactant Systems

Dissipative Particle Dynamics (DPD) is another mesoscopic simulation technique that has proven effective for studying surfactant systems. aip.orgnih.gov Similar to CG-MD, DPD uses coarse-grained representations of molecules. However, it employs soft, repulsive potentials between particles, which allows for larger time steps and the simulation of hydrodynamic interactions. aip.orgnih.gov This makes DPD particularly well-suited for exploring the phase behavior and self-assembly of surfactants over microsecond timescales. aip.org

Systematic DPD studies have been conducted on a series of linear anionic surfactants, including a model representing sodium nonyl sulfate. aip.org These studies focus on developing transferable models by adjusting interaction parameters and molecular rigidity to reproduce key experimental properties like the CMC and average micelle aggregation number. aip.orgresearchgate.net While DPD has shown promise in qualitatively reproducing the essential properties of micellar solutions, achieving quantitative prediction for specific ionic surfactants remains a challenge that often requires careful parameterization against experimental data. aip.orgnih.govresearchgate.net For example, researchers have developed models for sodium alkyl sulfates by representing them as bead-spring chains and have found that factors like chain rigidity significantly impact the calculated CMC and aggregation numbers. aip.org

Theoretical Modeling and Predictive Frameworks for Critical Micelle Concentration and Aggregation Numbers

Beyond direct simulation, theoretical models and predictive frameworks are essential for understanding and estimating the CMC and aggregation numbers of surfactants. aip.orgresearchgate.netnih.gov These models often leverage thermodynamic principles and statistical mechanics to relate the molecular structure of a surfactant to its self-assembly behavior.

One approach involves using group-contribution methods, where the properties of a molecule are estimated by summing the contributions of its constituent functional groups. researchgate.net While this has been applied to nonionic surfactants, similar frameworks for ionic surfactants like sodium nonyl sulfate are also under development. researchgate.net Another powerful approach combines molecularly informed field theories with simulations to estimate the CMC. nih.gov This method has shown promise in providing predictions that are in good agreement with experimental results. nih.gov

Simulations themselves provide the raw data for testing and refining these theoretical models. For instance, the relationship between the free surfactant concentration and the total concentration observed in MD simulations is a critical input for accurately determining the CMC from simulation data. acs.org Similarly, DPD simulations that systematically vary parameters like chain length provide valuable data for developing predictive rules, such as the observed logarithmic decrease in CMC with increasing surfactant chain length, consistent with Klevens' rule. aip.org

| Property | Method | Key Finding | Reference |

| Critical Micelle Concentration (CMC) | Molecular Dynamics (MD) | Strong dependence of free surfactant concentration on total concentration. | acs.orgresearchgate.net |

| Critical Micelle Concentration (CMC) | Coarse-Grained MD (CG-MD) | Reasonable agreement with experimental values for sodium nonyl sulfate. | researchgate.net |

| CMC & Aggregation Number (Nag) | Dissipative Particle Dynamics (DPD) | Chain rigidity influences CMC and Nag; models can reproduce experimental trends. | aip.org |

| Free Energy of Micellization | Dissipative Particle Dynamics (DPD) | Calculated free energy contribution per methylene (B1212753) unit is close to experimental values. | aip.org |

Simulation of Interfacial Adsorption and Aggregate Structures at Different Surfaces

The adsorption of surfactants at interfaces is a fundamental process in many technological applications. aip.orgresearchgate.net Molecular simulations are used to investigate the adsorption and self-assembly of surfactants like sodium nonyl sulfate on various surfaces, including solid-liquid and air-water interfaces. doi.orgresearchgate.netresearchgate.net These simulations reveal how surface properties, such as hydrophobicity and chemical or physical heterogeneity, influence the morphology of adsorbed surfactant aggregates. researchgate.net

For example, MD simulations have been used to study the self-assembly of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a structurally similar anionic surfactant, on graphene surfaces. doi.org These studies show that at low concentrations, the surfactant molecules tend to lie flat on the surface, while at higher concentrations, they can form multilayered micellar structures. doi.org DPD simulations have been employed to study surfactant adsorption on patterned surfaces, demonstrating that lateral confinement can induce transitions in aggregate morphology from flat monolayers to hemi-cylinders and hemi-spheres. researchgate.net Such computational studies provide molecular-level insights that are crucial for designing nanostructured materials and coatings. researchgate.net

Theoretical Interpretations of Surfactant-Polymer Interactions

The interaction between surfactants and polymers is a complex phenomenon of both fundamental and industrial importance. Theoretical models and simulations help to elucidate the mechanisms governing these interactions. acs.orgnih.govresearchgate.net The binding of an ionic surfactant like sodium nonyl sulfate to a polymer is typically driven by a combination of electrostatic and hydrophobic interactions. nih.govresearchgate.net

For charged polymers (polyelectrolytes), the initial interaction with an oppositely charged surfactant is often electrostatic. This is followed by the cooperative binding of more surfactant molecules, driven by the hydrophobic attraction between their alkyl tails, leading to the formation of micelle-like aggregates along the polymer chain. acs.orgnih.gov This process can effectively transform a neutral polymer into a polyelectrolyte-like structure, enhancing steric repulsion and providing stability to colloidal dispersions. acs.org The presence of salt can shield electrostatic interactions, affecting the binding process. researchgate.net Theoretical interpretations, supported by simulation data, are crucial for understanding how factors like surfactant concentration, polymer architecture, and solution conditions dictate the structure and properties of the resulting polymer-surfactant complexes. researchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification of Sodium Nonyl Sulfate

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of surfactants like sodium nonyl sulfate (B86663), enabling the separation of the analyte from impurities and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of sodium alkyl sulfates. thermofisher.comnih.gov Due to the lack of a strong ultraviolet (UV) chromophore in the sodium nonyl sulfate molecule, detection is a critical aspect of the HPLC method development. thermofisher.comchromatographyonline.com The choice of detector depends on the analytical objective, such as quantification, impurity profiling, or identification.

UV Detection: Direct UV detection of sodium nonyl sulfate is challenging. However, it can be employed at low wavelengths (below 210 nm) or after derivatization with a UV-absorbing agent. thermofisher.com

Refractive Index (RI) Detection: RI detectors are universal, responding to nearly every compound. They are suitable for detecting non-UV absorbing species like sodium nonyl sulfate, particularly in isocratic separations where the mobile phase composition remains constant. chromatographyonline.comshodex.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution, making it more flexible than RI detection for complex separations. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. thermofisher.comchromatographyonline.com While broadly applicable, ELSD can suffer from lower sensitivity and a non-linear response. thermofisher.comreachseparations.com

Charged Aerosol Detection (CAD): CAD is another universal detection method that offers significant advantages over ELSD, including higher sensitivity, better reproducibility, and a more uniform response for non-volatile analytes, irrespective of their chemical structure. reachseparations.comlcms.czthermofisher.com The detector generates charged aerosol particles from the column eluent and measures the aggregate electrical charge, which is proportional to the mass of the analyte. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, enabling both quantification and structural confirmation of sodium nonyl sulfate and its related impurities. thermofisher.comthermofisher.com MS detection is particularly valuable for trace analysis and definitive peak identification. thermofisher.com

Table 1: Comparison of HPLC Detectors for Sodium Nonyl Sulfate Analysis

| Detector | Principle | Applicability to Sodium Nonyl Sulfate | Advantages | Limitations |

|---|---|---|---|---|

| UV/Vis | Measures absorbance of light by chromophores | Limited; requires low wavelength or derivatization thermofisher.com | Simple, robust | Low sensitivity for analytes without chromophores |

| RI | Measures changes in the refractive index of the eluent | Good for isocratic analysis chromatographyonline.comshodex.com | Universal response, inexpensive | Not compatible with gradient elution, temperature sensitive |

| ELSD | Measures light scattered by dried analyte particles | Good thermofisher.comchromatographyonline.com | Universal, gradient compatible | Non-linear response, lower sensitivity than CAD thermofisher.comlcms.cz |

| CAD | Measures charge of aerosolized analyte particles | Excellent reachseparations.comthermofisher.com | Universal, high sensitivity, gradient compatible, uniform response lcms.czthermofisher.com | Requires non-volatile analytes and mobile phases |

Direct analysis of ionic surfactants like sodium nonyl sulfate by Gas Chromatography (GC) is generally not feasible due to their high polarity, low volatility, and susceptibility to thermal degradation in the hot GC inlet. pharmaexcipients.comnih.govgnomio.com To overcome these limitations, derivatization is required to convert the non-volatile sulfate ester into a thermally stable and volatile compound suitable for GC analysis. gnomio.comjfda-online.com

A common strategy involves the acid-catalyzed hydrolysis of the sulfate ester to its corresponding alcohol, 1-nonanol. pharmaexcipients.comnih.gov The resulting alcohol can then be analyzed directly or further derivatized to enhance volatility and improve chromatographic peak shape. Silylation is a prevalent secondary derivatization technique, where the alcohol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. chemcoplus.co.jpmdpi.com This process replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, significantly increasing the compound's volatility. gnomio.comchemcoplus.co.jp

Table 2: Typical Derivatization Strategy for GC Analysis of Sodium Nonyl Sulfate

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Hydrolysis | Acid-catalyzed cleavage of the sulfate ester bond. | Hydrochloric acid or Sulfuric acid | To convert sodium nonyl sulfate to 1-nonanol. pharmaexcipients.comnih.gov |

| 2. Extraction | Liquid-liquid extraction to isolate the resulting alcohol. | Organic solvent (e.g., hexane, ethyl acetate) | To separate the analyte from the aqueous, salt-containing matrix. mdpi.com |

| 3. Silylation (Optional) | Reaction with a silylating agent to form a TMS ether. | BSTFA, MSTFA, TMCS (catalyst) chemcoplus.co.jp | To increase volatility and thermal stability for GC analysis. gnomio.comchemcoplus.co.jp |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for studying the interactions between surfactants and polymers in solution. nih.govresearchgate.net SEC separates molecules based on their hydrodynamic volume, or size in solution. nih.govcytivalifesciences.com

When sodium nonyl sulfate molecules associate with a polymer chain, they form a polymer-surfactant complex. This complex has a larger hydrodynamic volume than the individual polymer coil. By analyzing the mixture with SEC, the formation of these complexes can be monitored by observing a shift in the elution volume to an earlier time, which corresponds to a larger apparent molecular mass. nih.gov

This method is invaluable for characterizing the nature of the interaction and determining key parameters, such as the amount of surfactant bound to the polymer. nih.gov The use of online detectors like Multi-Angle Light Scattering (MALS) and Refractive Index (RI) in conjunction with SEC allows for the absolute determination of the molar mass of the polymer itself and the entire polymer-surfactant complex, providing detailed quantitative insights into the binding phenomenon. nih.gov

Gas Chromatography (GC) Coupled with Derivatization Strategies

Advanced Spectroscopic and Calorimetric Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of sodium nonyl sulfate, complementing the separation-based data from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of sodium nonyl sulfate and for studying its aggregation behavior in solution. acs.orgrsc.orgthermofisher.com ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule.

For sodium nonyl sulfate, distinct signals are observed for the terminal methyl group (CH₃) of the alkyl chain, the multiple methylene (B1212753) groups (CH₂) along the chain, and the methylene group adjacent to the sulfate headgroup (α-CH₂). acs.org The integration of these signals provides quantitative information about the number of protons in each environment, confirming the structure. Furthermore, changes in chemical shifts, peak broadening, and measurements of self-diffusion coefficients can be used to study micelle formation and interactions with other molecules in solution. acs.orgresearchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for Sodium Alkyl Sulfates

| Protons | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| Terminal Methyl (CH₃) | ~0.8-0.9 | Furthest from the polar headgroup |

| Bulk Methylene ((CH₂)n) | ~1.2-1.4 | Protons in the middle of the alkyl chain |

| Methylene beta to sulfate (β-CH₂) | ~1.6-1.7 | Second methylene group from the sulfate |

| Methylene alpha to sulfate (α-CH₂) | ~3.8-4.1 | Methylene group directly attached to the sulfate ester oxygen |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data is generalized from studies on similar surfactants like sodium dodecyl sulfate. acs.org

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comspectroscopyonline.com The FT-IR spectrum of sodium nonyl sulfate displays characteristic absorption bands that confirm its molecular structure.

Key vibrational bands include the symmetric and asymmetric C-H stretching of the methyl and methylene groups in the nonyl alkyl chain, and the strong, characteristic stretching vibrations of the sulfate headgroup. mdpi.comnih.gov Specifically, the S=O and S-O stretching bands are definitive indicators of the sulfate ester functionality. FT-IR can also provide information on the conformational order (e.g., gauche vs. trans conformers) of the alkyl chain and is used to study the interactions of the surfactant with surfaces and other substances. nih.govresearchgate.net

Table 4: Key FT-IR Absorption Bands for Sodium Alkyl Sulfates

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2955-2965 | Asymmetric C-H Stretch | Methyl (CH₃) |

| 2915-2925 | Asymmetric C-H Stretch | Methylene (CH₂) mdpi.com |

| 2870-2880 | Symmetric C-H Stretch | Methyl (CH₃) mdpi.com |

| 2850-2860 | Symmetric C-H Stretch | Methylene (CH₂) mdpi.com |

| ~1465 | C-H Bending (Scissoring) | Methylene (CH₂) |

| 1210-1260 | Asymmetric S=O Stretch | Sulfate (SO₄²⁻) spectroscopyonline.comnih.gov |

| 1060-1080 | Symmetric S-O Stretch | Sulfate (SO₄²⁻) |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electromotive Force (EMF) Measurements in Surfactant Binding Studies

Electromotive force (EMF) measurements, utilizing surfactant-selective electrodes, are a powerful tool for investigating the aggregation and binding characteristics of ionic surfactants like sodium nonyl sulfate. researchgate.netacs.org This technique allows for the direct determination of the activity of free surfactant ions (monomers) in solution. researchgate.net By plotting the EMF as a function of the total surfactant concentration, a distinct break in the curve indicates the critical micelle concentration (CMC). Below the CMC, the EMF changes linearly with the logarithm of the surfactant concentration, while above the CMC, the monomer activity changes much more slowly as added surfactant molecules preferentially form micelles.

This method is particularly valuable for studying the interaction of sodium nonyl sulfate with polymers, proteins, and other molecules. researchgate.netresearchgate.net The binding isotherm, which describes the amount of surfactant bound to another species as a function of the free surfactant concentration, can be readily calculated from EMF data. researchgate.net These isotherms reveal crucial information about the binding process, including the onset of binding, cooperativity, and saturation points. researchgate.net For instance, studies on similar systems, like sodium dodecyl sulfate (SDS) with polymers, have used EMF to determine binding isotherms and characterize the resulting complexes. researchgate.net The technique has also been applied to investigate the binding of sodium alkyl sulfates to erythrocytes and gelatin, providing insights into the mechanism of interaction. researchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.govtainstruments.com This provides a nearly complete thermodynamic profile of the interaction from a single experiment. nih.gov In a typical ITC experiment for studying sodium nonyl sulfate, a concentrated solution of the surfactant is titrated into a solution containing a binding partner (e.g., a protein, polymer, or cyclodextrin) in the sample cell. nih.govresearchgate.net The instrument measures the minute temperature changes that occur upon each injection, which are proportional to the heat of interaction. tainstruments.com

The data obtained from ITC allows for the direct determination of several key thermodynamic parameters:

Binding Affinity (Ka) : A measure of the strength of the interaction. nih.gov

Enthalpy Change (ΔH) : The heat released (exothermic) or absorbed (endothermic) upon binding. nih.gov

Stoichiometry (n) : The ratio of the interacting molecules in the complex. nih.govtainstruments.com

From these primary measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full picture of the driving forces behind the binding process. nih.govtainstruments.com Performing ITC experiments at multiple temperatures also allows for the determination of the heat capacity change (ΔCp), which gives further insight into the nature of the interaction, such as the role of hydrophobic effects. researchgate.net Although specific studies on sodium nonyl sulfate are not detailed in the provided results, the principles are demonstrated in studies of sodium dodecyl sulfate (SDS) with cyclodextrins and polymers, where ITC has been used to elucidate the complex binding thermodynamics. researchgate.netresearchgate.net

Fluorescence Spectroscopy in Probing Aggregation and Interaction Phenomena

Fluorescence spectroscopy is an exceptionally sensitive method used to study the aggregation behavior of surfactants and their interactions with polymers and other molecules. scispace.comscielo.br The technique often employs hydrophobic fluorescent probes, such as pyrene (B120774), which exhibit changes in their fluorescence characteristics depending on the polarity of their microenvironment. avantiresearch.comscielo.bracs.org

When sodium nonyl sulfate is at concentrations below its CMC, the pyrene probe is in a polar aqueous environment. As micelles form above the CMC, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. avantiresearch.com This change in the local environment leads to distinct alterations in the pyrene fluorescence spectrum. One of the most commonly used parameters is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) of the pyrene monomer emission. scielo.brscielo.br The I₁/I₃ ratio is highly sensitive to the polarity of the probe's surroundings and shows a significant decrease as pyrene moves from the aqueous phase into the hydrophobic micellar core, allowing for the precise determination of the CMC. scielo.br

Time-resolved fluorescence quenching is another powerful application of this technique, used to determine micellar properties like the aggregation number (NAg), which is the average number of surfactant molecules in a single micelle. scielo.brscielo.br In these experiments, a quencher molecule is introduced into the system, and the rate at which it quenches the fluorescence of the probe within the micelle is measured. scielo.brscielo.br This rate is directly related to the micellar size. Studies on similar anionic surfactants like sodium lauryl ether sulfate (SLES) have used pyrene as the probe and N-hexadecylpyridinium ion as the quencher to determine aggregation numbers and study micellar growth. scielo.brscielo.br

Table 1: Comparison of Probes in Fluorescence Spectroscopy for CMC Determination

| Probe | Parameter | Change at CMC | Reliability |

|---|---|---|---|

| Pyrene | I₁/I₃ Ratio | Reduction | Generally reliable, but can sometimes indicate a value slightly lower than the true CMC. avantiresearch.comacs.org |

Electron Spin Resonance (ESR) Spectroscopy for Microenvironmental Insights

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. utexas.edu To study systems like sodium nonyl sulfate micelles, stable free radicals, known as spin probes (e.g., nitroxides), are introduced into the solution. researchgate.netnih.gov These probes are designed to partition into the micelles, and their ESR spectra provide detailed information about the microenvironment they experience. researchgate.net

The shape and characteristics of the ESR spectrum are highly sensitive to the mobility of the spin probe. researchgate.netresearchgate.net By analyzing the spectrum, one can determine the rotational correlation time of the probe, which is related to the local viscosity or fluidity of the micellar interior. nih.govresearchgate.net A more restricted motion of the probe results in a broader, more anisotropic spectrum, indicating a more ordered or viscous environment. researchgate.net

ESR spectroscopy can be used to:

Characterize the onset of micelle formation (CMC): The ESR spectrum of a spin probe often shows a distinct change when micelles form and the probe moves from the aqueous phase to the micellar phase. researchgate.net

Determine the polarity of the micellar core: The hyperfine splitting constant in the ESR spectrum is sensitive to the polarity of the probe's surroundings. researchgate.net

Investigate the order and dynamics within the micelle: Analysis of the spectral lineshapes can provide an order parameter, which quantifies the degree of alignment and restriction of motion of the probe within the aggregated surfactant structure. researchgate.net

Study interactions: Changes in the micellar microenvironment upon interaction with polymers or other molecules can be monitored by observing changes in the spin probe's ESR spectrum. researchgate.net

Studies on similar systems, such as sodium dodecyl sulfate (SDS), have utilized ESR to investigate the decreased headgroup packing in micelles upon interaction with polymers and to characterize the polarity and microviscosity of mixed micellar systems. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Micelle Formation and Solubilization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible technique used to study micelle formation and the solubilization capacity of surfactants like sodium nonyl sulfate. This method can be applied directly or indirectly.

Indirect Method (Probe Solubilization): A common approach involves using a hydrophobic probe molecule or dye that has low solubility in water but is readily solubilized by micelles. scilit.comresearchgate.net The absorbance spectrum of the probe often shifts or changes in intensity when it moves from the aqueous environment to the nonpolar interior of a micelle. scilit.com By plotting the absorbance at a specific wavelength (λmax) against the surfactant concentration, a sharp break in the plot is observed at the critical micelle concentration (CMC). scilit.com This break signifies the onset of micelle formation and the subsequent solubilization of the probe. scilit.comresearchgate.net

Solubilization Capacity Studies: UV-Vis spectroscopy is also a primary tool for quantifying the ability of a surfactant solution to solubilize water-insoluble compounds. researchgate.netresearcherslinks.com To determine the solubilization capacity, an excess amount of the hydrophobic substance is added to surfactant solutions of varying concentrations (above the CMC). researcherslinks.com After equilibration, the undissolved substance is removed, and the concentration of the solubilized compound in the clear solution is measured using UV-Vis spectroscopy by referencing a calibration curve. researcherslinks.com The amount of solubilized material typically increases linearly with the surfactant concentration above the CMC. researchgate.net This allows for the calculation of key parameters such as the molar solubilization ratio (MSR), which represents the number of moles of compound solubilized per mole of surfactant forming the micelles. nitrkl.ac.in

Ultrasensitive Differential Scanning Calorimetry (US-DSC) for Conformational Transitions

Ultrasensitive Differential Scanning Calorimetry (US-DSC) is a powerful calorimetric technique that measures the change in heat capacity (Cp) of a solution as a function of temperature. d-nb.infonews-medical.net It is particularly useful for studying thermally induced conformational changes and the stability of macromolecules like proteins and their interactions with surfactants such as sodium nonyl sulfate. d-nb.inforesearchgate.net

When a protein solution is heated, it undergoes denaturation, a process that involves the unfolding of its native structure. conicet.gov.ar This unfolding is a cooperative transition that is accompanied by a significant absorption of heat, which is detected by US-DSC as an endothermic peak in the thermogram. news-medical.netconicet.gov.ar The temperature at the peak maximum is the denaturation or melting temperature (Tm), a direct measure of the protein's thermal stability.

The interaction of sodium nonyl sulfate with a protein can significantly alter its thermal stability. Depending on the concentration, the surfactant can have either a stabilizing or a destabilizing effect. d-nb.inforesearchgate.net

Stabilization: At very low concentrations, individual surfactant molecules may bind to the protein, leading to an increase in its Tm. d-nb.inforesearchgate.net

Denaturation: At higher concentrations (typically near or above the CMC), the cooperative binding of surfactant molecules can disrupt the protein's structure, leading to unfolding and a decrease in its Tm. d-nb.inforesearchgate.net

By monitoring these shifts in Tm and changes in the denaturation enthalpy (the area under the peak), US-DSC provides critical thermodynamic data on the effect of sodium nonyl sulfate on the conformational stability of proteins. d-nb.info

Electrochemical and Conductometric Studies of Sodium Nonyl Sulfate Solutions

Electrochemical methods, particularly conductometry, are fundamental techniques for characterizing the behavior of ionic surfactants like sodium nonyl sulfate in aqueous solutions. researchgate.netnih.gov Conductivity measurements are simple, precise, and widely used to determine the critical micelle concentration (CMC). researchgate.netjcsp.org.pk

When micelles begin to form at the CMC, the newly added surfactant monomers aggregate. These micelles are much larger and move more slowly through the solution than the individual ions. umcs.pl Furthermore, a significant fraction of the counter-ions become associated with the charged micellar surface, which also reduces their mobility and contribution to conductivity. researchgate.net Consequently, the rate of increase in conductivity with surfactant concentration is significantly lower above the CMC.